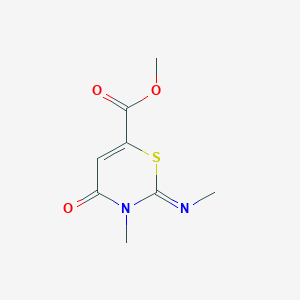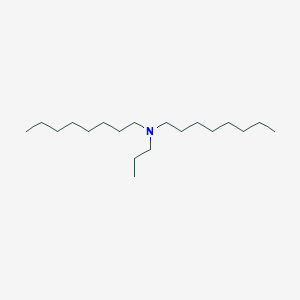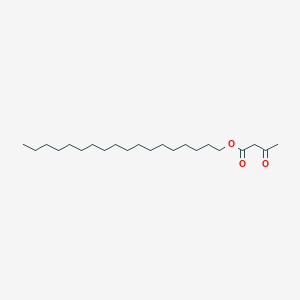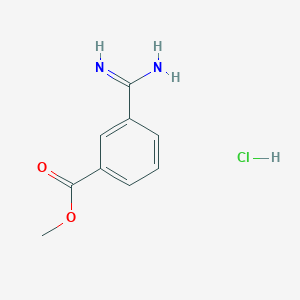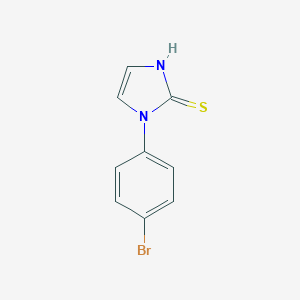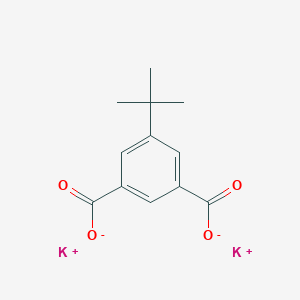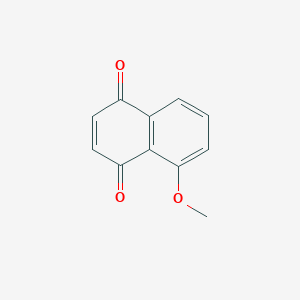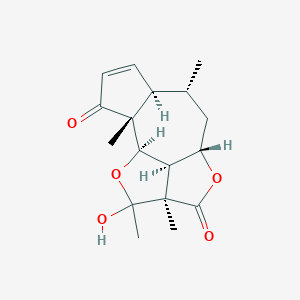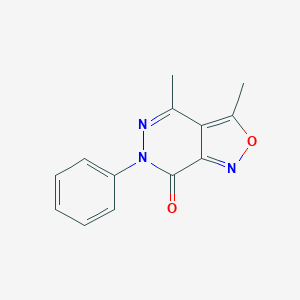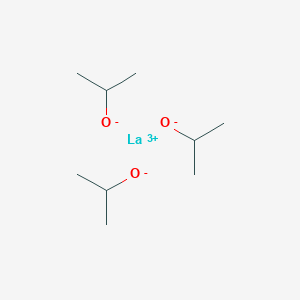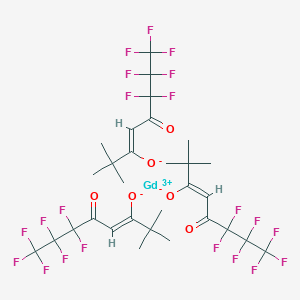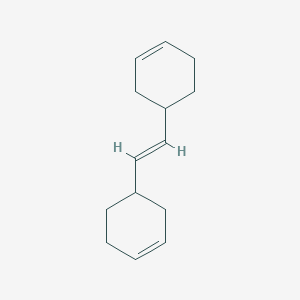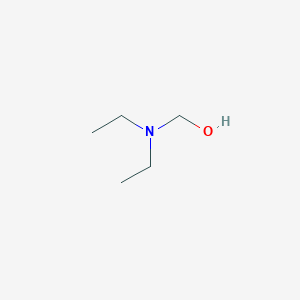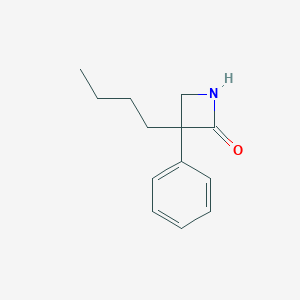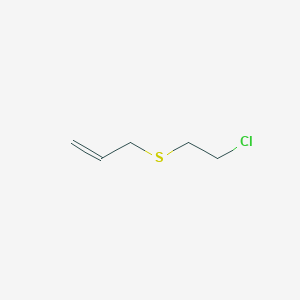
Sulfide, allyl 2-chloroethyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sulfide, allyl 2-chloroethyl, also known as allyl 2-chloroethyl sulfide or simply as mustard gas, is a chemical warfare agent that has been used in several conflicts throughout the 20th century. Despite being banned by international law, mustard gas remains a threat to global security due to its potential use by terrorist organizations. Therefore, it is crucial to understand the synthesis, mechanism of action, and biochemical and physiological effects of this compound in order to develop effective countermeasures.
作用機序
Mustard gas is an alkylating agent that binds to DNA and other cellular components, causing damage to the cell. This results in the inhibition of cell division and ultimately leads to cell death. Mustard gas also affects the immune system by suppressing the production of white blood cells, which can lead to increased susceptibility to infections.
生化学的および生理学的効果
The biochemical and physiological effects of mustard gas are numerous and severe. Exposure to this compound can cause skin burns, respiratory distress, and eye damage. Ingestion of mustard gas can lead to gastrointestinal problems, such as nausea, vomiting, and diarrhea. Long-term effects of exposure to mustard gas include an increased risk of cancer and other chronic diseases.
実験室実験の利点と制限
Mustard gas is a highly toxic compound that poses significant risks to researchers working with it. Therefore, its use in laboratory experiments is limited. However, mustard gas derivatives have been used in cancer research, and these compounds have shown promise as potential chemotherapy agents.
将来の方向性
There are several future directions for research on mustard gas. One area of focus is the development of effective countermeasures against this compound, including antidotes and protective gear for soldiers and civilians. Another area of research is the development of mustard gas derivatives for cancer treatment. Additionally, there is a need for continued research on the long-term effects of exposure to mustard gas and the potential risks associated with its use in laboratory experiments.
Conclusion
Mustard gas is a highly toxic compound that has been used as a chemical warfare agent in several conflicts throughout the 20th century. Despite being banned by international law, mustard gas remains a threat to global security. Therefore, it is crucial to understand the synthesis, mechanism of action, and biochemical and physiological effects of this compound in order to develop effective countermeasures. The future directions for research on mustard gas include the development of effective countermeasures, the use of mustard gas derivatives in cancer treatment, and continued research on the long-term effects of exposure to this compound.
合成法
Mustard gas can be synthesized by the reaction between thiodiglycol and hydrochloric acid in the presence of a catalyst such as zinc chloride. This process results in the formation of a yellowish liquid that has a garlic-like odor and is highly toxic.
科学的研究の応用
The scientific research application of mustard gas is primarily focused on its use as a chemical warfare agent. However, in recent years, there has been a growing interest in its potential as a cancer treatment. Mustard gas derivatives have been shown to have cytotoxic effects on cancer cells, making them potential candidates for chemotherapy.
特性
CAS番号 |
19155-35-2 |
|---|---|
製品名 |
Sulfide, allyl 2-chloroethyl |
分子式 |
C5H9ClS |
分子量 |
136.64 g/mol |
IUPAC名 |
3-(2-chloroethylsulfanyl)prop-1-ene |
InChI |
InChI=1S/C5H9ClS/c1-2-4-7-5-3-6/h2H,1,3-5H2 |
InChIキー |
OLEMZWBORONVDW-UHFFFAOYSA-N |
SMILES |
C=CCSCCCl |
正規SMILES |
C=CCSCCCl |
その他のCAS番号 |
19155-35-2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



